molecular formula C14H17N3OS B2463165 2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 522597-95-1

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2463165
CAS No.: 522597-95-1
M. Wt: 275.37
InChI Key: JTVIASQDTMEDAY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-11-9(2)19-13(15)12(11)14(18)17-8-10-5-4-6-16-7-10/h4-7H,3,8,15H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIASQDTMEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene core substituted at positions 2, 3, 4, and 5. Key functional groups include:

  • 2-Amino group : Enhances reactivity for further derivatization.
  • 3-Carboxamide : The N-(pyridin-3-ylmethyl) substituent introduces aromatic and hydrogen-bonding capabilities.
  • 4-Ethyl and 5-methyl groups : Provide steric and electronic modulation.

The molecular formula is C₁₄H₁₇N₃OS (MW: 275.37 g/mol), with a SMILES representation of O=C(C1=C(N)SC(C)=C1CC)NCC2=CC=CN=C2.

Synthetic Strategies

Gewald Reaction: Core Mechanism

The Gewald reaction is a multicomponent process enabling the synthesis of 2-aminothiophenes from ketones, activated nitriles, and elemental sulfur under basic conditions. For this compound, the reaction proceeds via:

Reaction Components
  • Ketone : 3-Pentanone (ethyl methyl ketone) introduces ethyl and methyl groups at positions 4 and 5.
  • Nitrile : N-(Pyridin-3-ylmethyl) cyanoacetamide provides the carboxamide moiety.
  • Base : Morpholine or diethylamine facilitates deprotonation and cyclization.
  • Solvent : Ethanol or DMF at reflux (80–100°C).
Mechanistic Steps
  • Knoevenagel Condensation : 3-Pentanone reacts with the nitrile to form an α,β-unsaturated intermediate.
  • Sulfur Incorporation : Elemental sulfur adds to the nitrile group, forming a thiol intermediate.
  • Cyclization : Intramolecular cyclization yields the thiophene ring.
  • Aromatization : Loss of hydrogen sulfide generates the aromatic system.

Synthetic Protocols

One-Pot Gewald Synthesis

Procedure :

  • Combine 3-pentanone (10 mmol), N-(pyridin-3-ylmethyl) cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (20 mmol) in ethanol (50 mL).
  • Reflux at 85°C for 18–24 hours.
  • Cool, dilute with ice water, and acidify with HCl (pH 2–3).
  • Filter the precipitate and recrystallize from ethanol/water.

Yield : 68–75% (typical for analogous Gewald reactions).

Two-Step Approach

Step 1: Synthesis of N-(Pyridin-3-ylmethyl) Cyanoacetamide

  • React cyanoacetic acid (10 mmol) with pyridin-3-ylmethylamine (10 mmol) using EDCl/HOBt in DMF.
  • Purify via column chromatography (hexane/ethyl acetate).

Step 2: Gewald Reaction
As above, substituting pre-formed nitrile.

Yield : 72–78%.

Optimization and Characterization

Reaction Parameters

Parameter Optimal Condition Effect on Yield
Base Morpholine 75%
Solvent Ethanol 70%
Temperature 85°C Max efficiency
Time 18 hours 72%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.84 (d, 1H, NH₂), 4.52 (s, 2H, CH₂-pyridine), 2.65 (q, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃), 1.21 (t, 3H, CH₂CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Challenges and Alternatives

Limitations of Direct Alkylation

Introducing the pyridin-3-ylmethyl group post-Gewald reaction via alkylation is hindered by poor reactivity of the carboxamide. Mitsunobu conditions (DIAD, PPh₃) or coupling reagents (HATU) improve yields but increase cost.

Alternative Nitriles

Using ethyl cyanoacetate followed by aminolysis with pyridin-3-ylmethylamine offers a viable route but requires additional hydrolysis steps (yield: 65%).

Industrial and Environmental Considerations

  • Scale-Up : Continuous flow systems reduce reaction time to 4–6 hours with comparable yields.
  • Waste Management : Sulfur byproducts require neutralization with FeCl₃ to precipitate FeS.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives of thiophene carboxamides can be effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Table 1: Summary of Antimicrobial Activities

PathogenMIC (µg/mL)Reference
Escherichia coli256
Staphylococcus aureus256

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range, indicating potential for development into anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cells

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-78.0

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Table 3: Enzyme Inhibition Potential

EnzymeInhibition TypeReference
AcetylcholinesteraseInhibition

Case Study 1: Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced the antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising cytotoxic effects. The mechanism of action is hypothesized to involve interference with mitochondrial pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Carboxamide Group

Compound A : 2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide (CAS 522596-59-4)
  • Substituent : 3-(Trifluoromethyl)phenyl instead of pyridin-3-ylmethyl.
  • Purity: >99% (HPLC/GCMS), indicating suitability for pharmaceutical R&D .
  • Applications : Used in medicinal chemistry for lead optimization due to its trifluoromethyl group, a common pharmacophore in drug design.
Compound B : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Core Structure: Replaces thiophene with a thiazolidinone ring.
  • Key Differences: Thiazolidinone rings are associated with antidiabetic and antimicrobial activities. The 4-chlorophenyl group enhances lipophilicity and may improve target affinity in hydrophobic binding pockets .

Variations in the Thiophene Core

Compound C : 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
  • Substituents : Methyl (C4), phenyl (C5), and ethyl carboxylate (C3).
  • Key Differences: Ethyl carboxylate introduces higher polarity compared to carboxamides, affecting solubility and bioavailability. Used as a precursor in Gewald synthesis for thienopyrimidines, highlighting its role as a pharmaceutical intermediate .
Compound D : Thieno[2,3-b]pyridine-2-carboxamide Derivatives (e.g., Compound 7b–7e in )
  • Core Structure: Expanded to a thienopyridine system.
  • Key Differences: Extended π-conjugation may enhance UV absorption and fluorescence properties. Cyano and ethoxy groups improve metabolic stability but may complicate synthetic routes .

Biological Activity

2-Amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS No. 522597-95-1) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug discovery and development.

The molecular formula of this compound is C14H17N3OS, with a molecular weight of 275.37 g/mol. The compound's structure includes a thiophene ring, an amine group, and a pyridine moiety, which are known to interact with biological targets effectively.

Biological Activity Overview

Recent studies have explored the biological activity of thiophene derivatives, including those similar to this compound. These compounds have shown promise in various therapeutic areas, particularly in cancer treatment and antibacterial applications.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated activity against human leukemia and breast cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that similar thiophene derivatives had IC50 values in the micromolar range against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines, indicating substantial cytotoxic potential .
    • Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that involves programmed cell death .

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties. Some studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds similar to this compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
    • The antibacterial activity was comparable to established antibiotics, indicating the potential for development as new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with specific structural features:

Structural FeatureDescriptionImpact on Activity
Pyridine Substitution Presence of pyridine enhances interaction with biological targetsIncreases potency against cancer cell lines
Alkyl Substituents Variations in alkyl chain length and branching can affect solubility and permeabilityModulates bioavailability and efficacy
Functional Groups Amine and carboxamide functionalities are crucial for receptor bindingEssential for anticancer and antibacterial activities

Case Studies

  • Case Study on Cytotoxicity : A recent study evaluated the effects of various thiophene derivatives on MCF-7 cells, revealing that modifications in the alkyl chains significantly influenced cytotoxicity levels. The most potent derivative exhibited an IC50 value of 0.65 μM .
  • Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiophene-based compounds against multi-drug resistant strains of bacteria, demonstrating promising results with MIC values significantly lower than traditional antibiotics .

Q & A

Q. What are the key steps in synthesizing 2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves: (i) Cyclization of a diene precursor with sulfur to form the thiophene core. (ii) Electrophilic substitution to introduce ethyl and methyl groups at positions 4 and 4. (iii) Amide coupling between the thiophene-3-carboxylic acid derivative and pyridin-3-ylmethylamine. Reaction conditions (e.g., DCC/DMAP coupling agents, anhydrous solvents) must be optimized to minimize side products.
  • Reference: Synthesis protocols for analogous thiophene derivatives are detailed in and .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters include:
  • Bond angles and lengths (e.g., C–C = ~1.48 Å, S–C = ~1.71 Å).
  • Torsion angles to confirm stereochemistry.
  • Hydrogen bonding networks (e.g., N–H···O interactions).
    Data refinement using software like SHELXL ensures accuracy .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Methodological Answer :
  • Plasma Stability : Incubate with fresh rat plasma at 37°C; quantify degradation via LC-MS at intervals (0, 15, 30, 60 min) .
  • Microsomal Stability : Use rat liver microsomes with NADPH cofactors; monitor metabolic half-life .
  • Antimicrobial Screening : Test against Gram-positive/negative bacterial and fungal strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodological Answer : (i) Synthesize derivatives with modified substituents (e.g., pyridinyl vs. phenyl groups). (ii) Test inhibitory activity against kinases (e.g., JNK1) using TR-FRET assays (Invitrogen LanthaScreen™ platform). (iii) Correlate substituent electronegativity/hydrophobicity with IC₅₀ values. Key SAR Findings for Analogues :
Substituent PositionModificationEffect on JNK1 Inhibition
Pyridin-3-ylmethylBulkier groups (e.g., benzyl)Reduced activity due to steric hindrance
Thiophene-5-methylElectron-donating groupsEnhanced binding affinity
  • Reference: and detail SAR strategies .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors, aromatic residues) using tools like Schrödinger Phase.
  • Molecular Docking : Simulate binding to adenosine receptors (e.g., A2aR) with AutoDock Vina; validate via MD simulations (NAMD/GROMACS).
  • 3D-QSAR : Align compounds with known antagonists to derive CoMFA/CoMSIA models .

Q. How to resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : (i) Verify assay conditions: Check metabolite interference (e.g., plasma protein binding). (ii) Use orthogonal assays: Confirm enzyme inhibition via DELFIA (Eu-labeled antibodies) and SPR. (iii) Perform pharmacokinetic studies: Measure bioavailability, tissue distribution, and clearance rates.
  • Example: Discrepancies in antimicrobial activity may arise from compound instability in physiological buffers .

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